molecular formula C18H19NO3S B2533063 5,5-dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 1044753-45-8

5,5-dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2533063
CAS No.: 1044753-45-8
M. Wt: 329.41
InChI Key: BBJUNDLJULMHLT-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • Structural Analysis : The molecular structure of related compounds showcases planar thiazolidine moieties, indicating potential for diverse chemical reactivity and interactions. For instance, a study on a closely related compound emphasized the planarity and intermolecular interactions within its crystal structure, suggesting avenues for designing compounds with specific physical properties (Kosma, Selzer, & Mereiter, 2012).

  • Synthesis of Thiazolidine Derivatives : Research into the oxidative dimerization of titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids has led to the synthesis of thiazolo[5,4-d]thiazole derivatives, showcasing the versatility of thiazolidine frameworks in organic synthesis (Cież & Kalinowska‐Tłuścik, 2012).

Potential Biological Applications

  • Anticancer Activity : Tetra-substituted phthalocyanines bearing thiazolidine derivatives have been synthesized and evaluated for their anticancer activity against different cancer cell lines, indicating the potential therapeutic applications of thiazolidine derivatives (Bilgiçli et al., 2021).

  • Antimicrobial Study : Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have shown good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi, highlighting the antimicrobial potential of thiazolidine-based compounds (Reddy et al., 2010).

Advanced Chemical Reactions

  • Cycloaddition Reactions : The cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids has been explored, demonstrating the utility of thiazolidine derivatives in synthesizing pyrrolo[1,2-c]thiazoles, compounds of interest for further chemical and biological investigation (Cardoso et al., 2006).

Properties

IUPAC Name

5,5-dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-18(2)15(17(20)21)19-16(23-18)12-7-6-10-14(11-12)22-13-8-4-3-5-9-13/h3-11,15-16,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUNDLJULMHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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